(R,S)-Aminotadalafil is a compound related to tadalafil, which is a well-known phosphodiesterase 5 inhibitor primarily used for treating erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension. Tadalafil has gained prominence due to its long duration of action and effectiveness compared to other medications in its class. The compound (R,S)-aminotadalafil is recognized for its potential as an active metabolite or an impurity in formulations containing tadalafil, and its chemical structure is closely related to that of tadalafil itself.
Aminotadalafil can be derived from the synthesis of tadalafil or may occur as a byproduct during the manufacturing processes of tadalafil. Its presence in pharmaceutical formulations has been noted in various studies, particularly those analyzing dietary supplements and other products claiming to enhance male sexual performance .
The synthesis of (R,S)-aminotadalafil involves several chemical transformations that typically begin with the starting materials related to the synthesis of tadalafil. One notable method includes:
The synthesis process can be optimized by employing various catalysts and reaction conditions. For example, using palladium or platinum catalysts under controlled hydrogen pressure can enhance yields while minimizing side reactions. The synthesis may also involve protecting group strategies to ensure selectivity during multi-step reactions .
The molecular formula for (R,S)-aminotadalafil is , with a molecular weight of approximately 390.39 g/mol. Its structure features a bicyclic framework typical of beta-carbolines, which contributes to its biological activity.
(R,S)-Aminotadalafil can undergo various chemical reactions typical for amines and diketopiperazines:
The reactions are often conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Reaction conditions such as temperature and solvent choice significantly influence the yield and purity of the final product.
(R,S)-Aminotadalafil functions similarly to tadalafil by inhibiting phosphodiesterase 5 enzymes, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in relaxation of smooth muscle tissue in blood vessels, enhancing blood flow, particularly in erectile tissues.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for purity assessment and structural confirmation during synthesis .
(R,S)-Aminotadalafil has potential applications in scientific research, particularly in pharmacology and medicinal chemistry:
The proliferation of synthetic PDE-5 inhibitor analogs in adulterated dietary supplements reflects a deliberate strategy to bypass drug regulations while exploiting consumer demand for sexual enhancement products. Since the discovery of homosildenafil in 2003—the first documented PDE-5 analog in supplements—over 80 unapproved analogs have been identified globally, primarily derived from sildenafil (62%), tadalafil (26%), and vardenafil (9%) [7]. Tadalafil analogs, including (R,S)-Aminotadalafil, frequently emerge through modifications at three key sites: the piperazinedione ring (N-demethylation, N-alkylation), the beta-carboline moiety (side chain substitutions), and the dioxopiperazine ring (halogenation, amination) [1] [4] [7]. These structural alterations aim to evade routine screening while preserving target affinity.
Analogs enter the market via illicitly manufactured "natural" supplements, often sold online without quality control. Their adulteration poses significant health risks due to unknown pharmacokinetics, potential impurities, and interactions with other undisclosed active ingredients [1] [7]. Regulatory agencies face persistent challenges in detecting novel analogs, as traditional methods like HPLC-UV require continuous reference standard updates. High-resolution techniques (e.g., LC-Q-Orbitrap MS) have identified over 53 tadalafil analogs since 2011, confirming an accelerating trend in structural diversification [4] [9].
Table 1: Structural Evolution of Select Tadalafil Analogs in Adulterated Supplements
Analog Name | Structural Modification Site | Key Modification | First Detected |
---|---|---|---|
Tadalafil (Parent) | – | – | Approved Drug |
Aminotadalafil | Dioxopiperazine ring | Amino group substitution | 2011 [4] |
N-Cyclohexylnortadalafil | Piperazinedione ring | N-methyl replaced by cyclohexyl | 2022 [1] |
Chloropropanoylpretadalafil | Piperidine ring | Chloropropanoyl extension | 2014 [6] |
N-Desmethylcarbodenafil | Carboxylic acid group | Decarboxylation and N-demethylation | 2016 [7] |
(R,S)-Aminotadalafil (C₂₂H₁₉N₃O₄; molecular mass 389.41 g/mol) exemplifies rational structural evasion. It features an amino group (-NH₂) substituted at the C6 position of tadalafil’s dioxopiperazine ring, altering polarity and hydrogen-bonding capacity without disrupting core pharmacophore elements essential for PDE-5 inhibition. This modification reduces detection likelihood in antibody-based immunoassays targeting the parent compound’s epitopes and shifts chromatographic retention [4] [9]. Synthesis typically leverages patented tadalafil manufacturing intermediates—as documented in Lilly ICOS LLC patents—diverted for illicit production [6] [7].
Analytical characterization relies on advanced hyphenated techniques:
Notably, (R,S)-Aminotadalafil’s racemic nature complicates activity prediction. While tadalafil’s activity resides in the (R)-enantiomer, uncharacterized stereoselective metabolism of the racemate may alter efficacy or off-target effects [7].
Research on (R,S)-Aminotadalafil drives advancements in four regulatory science domains:
Analytical Method Evolution: Targeted LC-MS/MS screens struggle with unknown analogs. Non-targeted approaches using HRMS fragment libraries (e.g., specific fragment pattern-based Orbitrap methods) now enable analog detection via diagnostic ion matching. For example, tadalafil analogs share common fragments at m/z 262.1443 and m/z 135.0441, permitting "suspect screening" without reference standards [4] [9]. Fragment pattern databases catalog 85+ PDE-5 inhibitors, improving surveillance efficiency [4].
Immunoassay Design: Broad-spectrum antibodies recognizing multiple tadalafil analogs (e.g., anti-tadalafil antibodies with cross-reactivity to N-alkyl variants) underpin multiplex microfluidic immunoassays. Fluorescent mesoporous silica nanoparticle (MSN) labels enhance sensitivity to 0.05 ng/mL, enabling field-deployable supplement screening [9].
Global Regulatory Alignment: The World Health Organization’s Surveillance and Monitoring System collaborates with labs to share spectral data and detection protocols. Harmonization enables rapid identification of emerging analogs like (R,S)-Aminotadalafil across borders [4] [7].
Table 2: Analytical Techniques for Detecting (R,S)-Aminotadalafil and Analogues
Technique | Limit of Detection (LOD) | Throughput | Key Advantage |
---|---|---|---|
LC-Q-Orbitrap HRMS | 0.1 µg/g | Moderate | Untargeted screening; fragment library matching [4] |
Microfluidic Immunoassay | 0.05 ng/mL | High | Portable; multiplexed detection [9] |
GC/FT-IR/MS | 5 µg/g | Low | Structural elucidation; isomer differentiation [6] |
NMR Spectroscopy | 100 µg/g | Low | Definitive structural confirmation [6] |
The study of (R,S)-Aminotadalafil underscores a broader imperative: Regulatory science must evolve at the pace of illicit innovation. Integrating computational prediction, non-targeted analytics, and global data sharing represents the next frontier in preempting hazardous adulterants.
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: